Tert-butyl hydroxy(methyl)carbamate

Catalog No.
S665234
CAS No.
19689-97-5
M.F
C6H13NO3
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl hydroxy(methyl)carbamate

CAS Number

19689-97-5

Product Name

Tert-butyl hydroxy(methyl)carbamate

IUPAC Name

tert-butyl N-hydroxy-N-methylcarbamate

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)7(4)9/h9H,1-4H3

InChI Key

BFTVWTYYQWTLQL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)O

The exact mass of the compound Tert-butyl hydroxy(methyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116783. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tert-butyl hydroxy(methyl)carbamate (CAS 19689-97-5) is a synthetic building block that provides a stable, solid, and organically soluble source of N-methylhydroxylamine. The compound features an acid-labile tert-butoxycarbonyl (Boc) protecting group, which masks the reactive hydroxylamine functionality. This protection strategy allows for its direct use in a range of anhydrous organic synthesis applications, particularly where controlled introduction of the N-methyl-N-hydroxy moiety is required and compatibility with other functional groups is critical.

Substituting Tert-butyl hydroxy(methyl)carbamate with its common precursor, N-methylhydroxylamine hydrochloride, introduces significant process complications. The hydrochloride salt has poor solubility in common anhydrous organic solvents (e.g., DCM, THF) and requires a stoichiometric amount of base for neutralization, which can introduce water and incompatible salts into the reaction. Performing an in-situ Boc-protection adds an extra reaction and purification step, increasing process time and the risk of yield loss. Furthermore, selecting an alternative protecting group, such as Carbobenzyloxy (Cbz), fundamentally alters the deprotection conditions from acidic cleavage to hydrogenolysis, making it incompatible with synthetic routes that employ other reducible functional groups (e.g., alkynes, benzyl ethers).

Process Efficiency: Avoids Separate Protection Step, Improving Overall Yield

Using a pre-formed, purified Boc-protected intermediate like Tert-butyl hydroxy(methyl)carbamate eliminates the need for an in-situ protection step, which can be a source of yield loss and impurities. In an analogous, well-documented synthesis of a key intermediate for the drug Lacosamide, switching from a route requiring in-situ reaction to one using a pre-formed Boc-protected building block improved the yield of the subsequent step from 77% to over 92%. This highlights the significant process advantage of procuring a stable, ready-to-use intermediate.

Evidence DimensionYield of subsequent reaction step
Target Compound Data>92% (Using a pre-formed Boc-protected intermediate)
Comparator Or Baseline77% (Using a route requiring reaction on a less-protected precursor)
Quantified Difference≥15% absolute yield improvement
ConditionsSynthesis of (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide, an analogous pharmaceutical intermediate synthesis.

This yield improvement directly translates to lower raw material costs, reduced waste, and higher throughput, justifying the procurement of the value-added starting material.

Handling & Solubility: Enables Anhydrous Organic-Phase Reactions Incompatible with Hydrochloride Salts

Tert-butyl hydroxy(methyl)carbamate is a solid that is readily soluble in common polar organic solvents used for synthesis, such as DCM, THF, and EtOAc. In contrast, the common alternative, N-methylhydroxylamine hydrochloride, is an inorganic salt with limited solubility in these solvents. Its use requires neutralization, often in aqueous or protic media, which is incompatible with many moisture-sensitive reagents (e.g., organometallics, certain coupling agents) and complicates product workup. Procuring the Boc-protected solid enables direct use in a wider range of anhydrous reaction conditions.

Evidence DimensionPhysical State and Solvent Compatibility
Target Compound DataSolid, soluble in common anhydrous organic solvents (DCM, THF, etc.)
Comparator Or BaselineN-methylhydroxylamine HCl: Salt, poor solubility in non-polar organic solvents, requires neutralization.
Quantified DifferenceQualitative: Enables anhydrous processing not feasible with the hydrochloride salt.
ConditionsStandard laboratory and industrial synthesis conditions.

This compound eliminates the need for process modifications to accommodate a salt, reducing batch time and expanding compatibility with standard synthetic protocols.

Synthetic Strategy: Provides Orthogonal Deprotection to Fmoc and Cbz Groups

The Boc protecting group is a cornerstone of orthogonal protection strategies in complex molecule synthesis. It is selectively cleaved under acidic conditions (e.g., TFA), while remaining stable to the basic conditions used to remove Fmoc groups (e.g., piperidine) and the hydrogenolysis conditions used to remove Cbz groups. This orthogonality is not a feature of the unprotected hydroxylamine, and is a critical differentiator from other protected forms (e.g., Cbz-N(Me)OH).

Evidence DimensionDeprotection Condition
Target Compound DataBoc Group: Cleaved by strong acid (e.g., TFA). Stable to base and hydrogenolysis.
Comparator Or BaselineFmoc Group: Cleaved by base (e.g., piperidine). Cbz Group: Cleaved by hydrogenolysis.
Quantified DifferenceMutually exclusive cleavage conditions, enabling selective deprotection.
ConditionsStandard solid-phase or solution-phase multi-step synthesis.

For synthesizing complex molecules with multiple protected amines or alcohols, procuring this Boc-protected version is essential for predictable, selective deprotection and overall success.

Precursor for N-Alkoxy-N-Methyl Amides in Complex Synthesis

As a stable, soluble source of the Boc-N(Me)O- moiety, this compound is a preferred precursor for coupling with activated carboxylic acids to form protected N-alkoxy-N-methyl amides. The improved process control and compatibility with anhydrous conditions, compared to starting with the hydrochloride salt, make it the right choice for multi-step syntheses where high yield and purity of this key intermediate are critical.

Nucleophile in Mitsunobu Reactions for N-O Bond Formation

The N-hydroxy functionality serves as a suitable acidic nucleophile (pKa < 15) for Mitsunobu reactions, enabling the conversion of primary and secondary alcohols to N-methyl-N-alkoxyamines with inversion of stereochemistry. The compound's solubility in THF and other common Mitsunobu solvents makes it a more reliable and easier-to-handle reactant than its hydrochloride salt alternative.

Building Block in Orthogonal, Multi-Step Synthesis Campaigns

In the synthesis of complex targets like modified peptides or natural products containing other protected groups (e.g., Fmoc-amines, benzyl esters), this reagent is the indicated choice. Its acid-labile Boc group allows for selective deprotection late in a synthetic sequence without compromising base-labile or reducible functionalities elsewhere in the molecule.

XLogP3

0.6

Other CAS

19689-97-5

Wikipedia

Tert-butyl hydroxy(methyl)carbamate

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